5-(pyridin-4-yl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a heterocyclic compound that features a pyridine ring fused with a tetrahydropyrimidine-2,4-dione moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of pyridine-4-carboxaldehyde with urea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like hydrochloric acid to facilitate the condensation process. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of tetrahydropyrimidine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Substitution: Nitric acid, halogens (chlorine, bromine); reactions are conducted under controlled temperatures to prevent overreaction.
Major Products Formed
Oxidation: N-oxides of 5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione.
Reduction: Tetrahydropyrimidine derivatives.
Substitution: Nitrated or halogenated derivatives of the pyridine ring.
Scientific Research Applications
5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent. Its ability to inhibit specific enzymes or receptors makes it a candidate for drug development.
Industry: Utilized in the development of new materials, such as polymers and metal-organic frameworks, due to its versatile chemical reactivity.
Mechanism of Action
The mechanism of action of 5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity by blocking substrate access. Alternatively, it can modulate receptor activity by binding to the receptor and altering its conformation, thereby affecting downstream signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid: A compound with a similar pyridine moiety but different heterocyclic structure.
N-(pyridin-4-yl)pyridin-4-amine: Contains a pyridine ring but differs in the functional groups attached to the ring.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: Features multiple pyridine rings and different functional groups.
Uniqueness
5-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is unique due to its specific combination of a pyridine ring and a tetrahydropyrimidine-2,4-dione moiety This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not
Properties
Molecular Formula |
C9H7N3O2 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-pyridin-4-yl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H7N3O2/c13-8-7(5-11-9(14)12-8)6-1-3-10-4-2-6/h1-5H,(H2,11,12,13,14) |
InChI Key |
OQSIMHMBSKZIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CNC(=O)NC2=O |
Origin of Product |
United States |
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